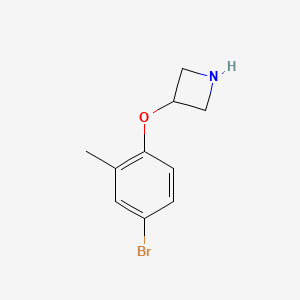

3-(4-溴-2-甲基苯氧基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Bromo-2-methylphenoxy)azetidine" is a functionalized azetidine, a class of organic compounds characterized by a three-membered nitrogen-containing ring. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for drug development.

Synthesis Analysis

The synthesis of functionalized azetidines, such as "3-(4-Bromo-2-methylphenoxy)azetidine," can be achieved through the manipulation of 3-bromo-3-ethylazetidines. These compounds have been shown to be versatile precursors for the preparation of a wide range of substituted azetidines, including those with alkoxy, aryloxy, and amino groups . The synthetic strategies often involve straightforward preparation methods, which may include halogenation, nucleophilic substitution, and cyclization reactions .

Molecular Structure Analysis

While the specific molecular structure of "3-(4-Bromo-2-methylphenoxy)azetidine" is not detailed in the provided papers, the general structural characteristics of azetidines can be inferred. Azetidines typically have a strained ring system that can influence their reactivity and physical properties. X-ray diffraction studies of related compounds, such as 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, provide insights into the solid-state structure of azetidines, which often crystallize in monoclinic systems .

Chemical Reactions Analysis

Azetidines, including those with bromo and phenoxy substituents, can undergo various chemical reactions. For instance, N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines react with DBU to form haloalkenes through a process known as the "halogen dance," which involves nucleophilic displacement and elimination reactions . Additionally, azetidines can be transformed into piperidines, another important class of nitrogen-containing heterocycles, through rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of substituents such as bromo and phenoxy groups can affect the compound's polarity, boiling point, and solubility. The strained nature of the azetidine ring can also impact its reactivity, making it a suitable candidate for further functionalization. The reactivity of azetidines towards nucleophiles and bases is well-documented, and these reactions can be exploited to synthesize a variety of azetidine derivatives with potential applications in drug discovery .

科学研究应用

立体选择性合成

- 哌啶的立体选择性合成:探索了通过 2-(2-甲磺酰氧基乙基)氮杂环丁烷的转化来合成顺式-3,4-二取代哌啶,其中包括 4-溴衍生物,如 3-(4-溴-2-甲基苯氧基)氮杂环丁烷。此过程是药物化学中制备二甲基类似物的替代方法,包括从顺式-4-溴-3-(苯氧基或苄氧基)哌啶合成哌啶-3-酮骨架 (Mollet 等人,2011)。

氮杂环丁烷衍生物在药物发现中的应用

- 3,3-二芳基氮杂环丁烷的合成:N-Cbz 氮杂环丁醇与芳香基的钙 (II) 催化的 Friedel-Crafts 反应导致 3,3-二芳基氮杂环丁烷的产生。这包括氮杂环丁烷的衍生物,如 3-(4-溴-2-甲基苯氧基)氮杂环丁烷,用于类药物化合物的开发 (Denis 等人,2018)。

功能化氮杂环丁烷的合成

- 3-溴-3-乙基氮杂环丁烷的利用:使用 3-溴-3-乙基氮杂环丁烷合成功能化氮杂环丁烷,包括可能与 3-(4-溴-2-甲基苯氧基)氮杂环丁烷相关的各种衍生物,证明了它们作为新型功能化氮杂环丁烷和螺环氮杂环丁烷构建模块的潜力 (Stankovic 等人,2013)。

在氮杂杂环合成中的应用

- 氮杂环丁烷的性质和反应:氮杂环丁烷,包括与 3-(4-溴-2-甲基苯氧基)氮杂环丁烷相关的氮杂环丁烷,在各种化合物的合成中很重要。它们用于合成哌啶、吡咯烷和吡咯。该研究还探讨了它们从 β-内酰胺和其他前体转化而来的过程,突出了它们在杂环化合物合成中的广泛应用 (Singh 等人,2008)。

新型氮杂环丁烷衍生物的合成

- 多巴胺拮抗剂活性:包括与 3-(4-溴-2-甲基苯氧基)氮杂环丁烷在结构上相似的氮杂环丁烷衍生物已对其作为多巴胺拮抗剂的效力进行了评估。这包括对在 3 位用酰胺部分取代的衍生物的研究,表明其在医学应用中的潜力 (Metkar 等人,2013)。

安全和危害

属性

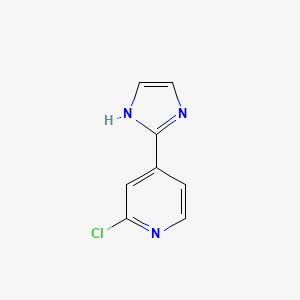

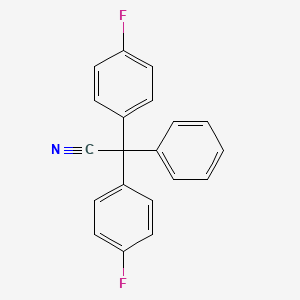

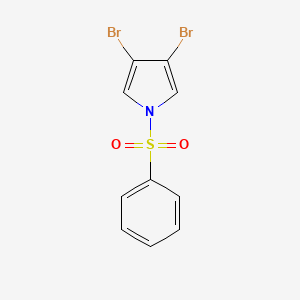

IUPAC Name |

3-(4-bromo-2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPPQIYXDCOJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-methylphenoxy)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)